molecular formula C14H25NO4 B8223052 (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B8223052
M. Wt: 271.35 g/mol
InChI Key: PLAQGKKUVFMRFR-SNVBAGLBSA-N
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Description

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using batch reactors or continuous flow systems. The continuous flow systems are particularly advantageous due to their ability to provide better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the Boc-protected amine group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group can be selectively removed under mild conditions, allowing the free amine to interact with its target. This selective deprotection is often achieved using reagents like oxalyl chloride .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a methylcyclohexyl group.

    (S)-2-((tert-butoxycarbonyl)amino)-2-(1-cyclohexyl)acetic acid: Similar structure but without the methyl group on the cyclohexyl ring.

Uniqueness

The uniqueness of (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid lies in its chiral center and the presence of the Boc-protected amine group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(2S)-2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAQGKKUVFMRFR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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